Clothianidin

Description

Clothianidin is a neonicotinoid insecticide, which is a class of neuro-active insecticides modeled after nicotine. Nicotine was identified and used as an insecticide and rat poison as early as the 1600’s. Its effectiveness as an insecticide spurred a search for insecticidal compounds that have selectively less effect on mammals, which led to the discovery of neonicotinoids. Neonicotinoids, like nicotine, bind to nicotinic acetylcholine receptors of a cell. In mammals, nicotinic acetylcholine receptors are located in cells of both the central and peripheral nervous systems. In insects these receptors are limited to the CNS. While low to moderate activation of these receptors causes nervous stimulation, high levels overstimulate and block the receptors causing paralysis and death. Nicotinic acetylcholine receptors are activated by the neurotransmitter acetylcholine. Acetylcholine is broken down by acetylcholinesterase to terminate signals from these receptors. However, acetylcholinesterase cannot break down neonicotinoids and the binding is irreversible. Because most neonicotinoids bind much more strongly to insect neuron receptors than to mammal neuron receptors, these insecticides are selectively more toxic to insects than mammals. The low mammalian toxicity of neonicotinoids can be explained in large part by their lack of a charged nitrogen atom at physiological pH. The uncharged molecule can penetrate the insect blood–brain barrier, while the mammalian blood–brain barrier filters it. However, Some neonicotinoid breakdown products are toxic to humans, especially if they have become charged. Because of their low toxicity and other favorable features, neonicotinoids are among the most widely used insecticides in the world. Most neonicotinoids are water-soluble and break down slowly in the environment, so they can be taken up by the plant and provide protection from insects as the plant grows. Neonicotinoids are currently used on corn, canola, cotton, sorghum, sugar beets and soybeans. They are also used on the vast majority of fruit and vegetable crops, including apples, cherries, peaches, oranges, berries, leafy greens, tomatoes, and potatoes. The use of neonicotinoids has been linked in a range of studies to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations. This has led to moratoriums and bans on their use in Europe.

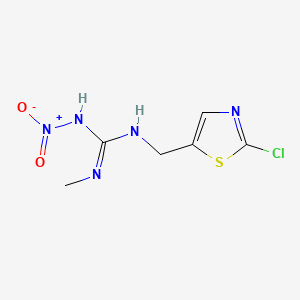

structure in first source

Structure

2D Structure

Properties

Key on ui mechanism of action |

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. |

|---|---|

CAS No. |

210880-92-5 |

Molecular Formula |

C6H8ClN5O2S |

Molecular Weight |

249.68 g/mol |

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |

InChI Key |

PGOOBECODWQEAB-UHFFFAOYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

Canonical SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

Appearance |

Solid powder |

Color/Form |

Colorless powder |

density |

1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |

melting_point |

176.8 °C |

physical_description |

White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TI 435; TI435; TI-435; Celero; Clothianidin |

vapor_pressure |

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clothianidin on Insect Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clothianidin, a second-generation neonicotinoid insecticide, exhibits potent and selective activity against a wide range of insect pests. Its primary molecular target is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with insect nAChRs. We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate its mechanism, and visualize the key pathways and experimental workflows.

Introduction

Neonicotinoid insecticides, including this compound, represent a significant class of agrochemicals due to their high efficacy and selectivity against insects over vertebrates.[1][2] Their mode of action involves agonistic binding to insect nAChRs, leading to overstimulation of the central nervous system, paralysis, and eventual death of the insect.[3] this compound, characterized by its chlorothiazolyl ring, often demonstrates unique properties compared to other neonicotinoids, including a phenomenon known as "super agonism."[4][5] Understanding the intricate details of this compound's interaction with insect nAChRs is crucial for the development of novel, more selective insecticides and for managing insecticide resistance.

Molecular Mechanism of Action

This compound acts as a potent agonist at insect nAChRs. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. Upon binding to the nAChR, this compound mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not, leading to a persistent and uncontrolled activation of the receptor. This prolonged depolarization of the postsynaptic neuron results in hyperexcitation, followed by paralysis and death.

The "Super Agonist" Effect

A notable characteristic of this compound is its ability to act as a "super agonist" on certain insect nAChRs. This means that it can elicit a maximal response greater than that of the natural ligand, acetylcholine. Studies on Drosophila neurons have shown that this compound and its analogue, P-CH-clothianidin, can evoke maximal current amplitudes up to 56% greater than those induced by saturating concentrations of ACh. This super agonism is attributed to this compound's ability to stabilize the nAChR in a high-conductance state, leading to more frequent and prolonged channel openings. Specifically, cell-attached recordings have indicated that this effect results from more frequent openings at the largest conductance state of the channel (63.5 pS).

Quantitative Analysis of this compound-nAChR Interaction

The interaction of this compound with insect nAChRs has been quantified through various electrophysiological and biochemical assays. The key parameters measured are binding affinity (Ki or Kd) and agonist potency (EC50 or IC50).

Binding Affinity

Radioligand binding assays are commonly used to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand (e.g., [³H]-imidacloprid) is displaced by increasing concentrations of the test compound (this compound).

| Insect Species | Receptor Preparation | Radioligand | Ki (nM) | Reference |

| Pea Aphid (Acyrthosiphon pisum) | Adult membranes | [³H]-imidacloprid | 1.05 ± 0.07 | |

| House Fly (Musca domestica) | Head membranes | [³H]-NMI | 18 (IC50) | |

| Various Hemiptera | Native insect homogenates | [³H]-imidacloprid | low nM |

Agonist Potency

Whole-cell voltage-clamp electrophysiology is the primary method for determining the potency of an agonist in activating ion channels. The EC50 value represents the concentration of the agonist that elicits a half-maximal response.

| Insect Species/Cell Type | Receptor Type | Parameter | Value | Reference |

| Drosophila melanogaster neurons | Native nAChRs | EC50 (ACh) | 19 µM | |

| Drosophila melanogaster neurons | Native nAChRs | Imax (this compound) | ~156% of ACh | |

| Cockroach DUM neurons | Native nAChRs | Imax (this compound) | ~100% of ACh | |

| Anopheles gambiae (expressed in oocytes) | Agα1/Agα2/Agα8/Agβ1 | Moderate Affinity | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with insect nAChRs.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane of a single neuron in response to the application of a compound.

Protocol for Cultured Insect Neurons:

-

Cell Preparation: Isolate and culture neurons from the central nervous system of the target insect (e.g., Drosophila larvae or cockroach dorsal unpaired median (DUM) neurons). Plate the neurons on coverslips a few days prior to recording.

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 2 MgCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

-

-

Recording:

-

Place a coverslip with neurons in the recording chamber and perfuse with external solution.

-

Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ and fill with internal solution.

-

Under a microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply this compound and other test compounds via a perfusion system and record the resulting inward currents.

-

-

Data Analysis: Construct dose-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data with a sigmoidal function to determine the EC50 and maximal current (Imax).

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

Protocol for Insect Membrane Preparations:

-

Membrane Preparation:

-

Homogenize insect tissue (e.g., heads of house flies or whole aphids) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-imidacloprid, near its Kd), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of an unlabeled competitor (e.g., 100 µM nicotine), the radioligand, and the membrane preparation.

-

Competition Binding: Add a range of concentrations of this compound, the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action on an insect postsynaptic neuron.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Logical Relationship of nAChR Subunit Composition and this compound Sensitivity

Caption: Influence of nAChR subunit composition on this compound sensitivity in Drosophila.

Conclusion

This compound's mechanism of action is centered on its potent and often super-agonistic activity at insect nicotinic acetylcholine receptors. This leads to a cascade of events culminating in the hyperexcitation and subsequent paralysis of the insect. The quantitative data from electrophysiological and radioligand binding studies provide a detailed understanding of its potency and affinity for various insect nAChRs. The experimental protocols outlined in this guide serve as a foundation for further research into the nuances of neonicotinoid-receptor interactions. A thorough understanding of the relationship between nAChR subunit composition and this compound sensitivity is critical for predicting its efficacy against different insect species and for the development of next-generation insecticides with improved selectivity and resistance management profiles.

References

- 1. Graphviz [graphviz.org]

- 2. This compound | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Whole-cell in vivo patch-clamp recordings in the Drosophila brain. | Semantic Scholar [semanticscholar.org]

- 4. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Clothianidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothianidin is a second-generation neonicotinoid insecticide, a class of neuro-active insecticides chemically related to nicotine.[1] Developed by Takeda Chemical Industries and Bayer AG, it is widely used in agriculture to control a broad spectrum of sucking and chewing insects.[1][2] this compound functions as a systemic insecticide, meaning it is absorbed by the plant and distributed throughout its tissues, providing protection from the inside out.[3][4] Its mode of action is as an agonist of the nicotinic acetylcholine receptor (nAChR), leading to the overstimulation of the insect's central nervous system, paralysis, and eventual death. This document provides a detailed overview of the molecular structure, chemical properties, synthesis, and analytical methodologies of this compound.

Molecular Structure

This compound is characterized by a 2-chloro-1,3-thiazol-5-ylmethyl group linked to a nitroguanidine moiety. The presence of a C=N double bond in the nitroguanidine group gives rise to (E/Z) geometrical isomerism, with the (E)-isomer being the more stable and predominant form under ambient conditions.

Table 1: Molecular Identifiers and Structural Data for this compound

| Identifier | Value |

| IUPAC Name | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine |

| CAS Number | 210880-92-5 |

| Chemical Formula | C6H8ClN5O2S |

| Molar Mass | 249.68 g/mol |

Chemical Properties

This compound is a colorless or white crystalline powder. Its solubility in water and various organic solvents, along with its octanol-water partition coefficient, are critical parameters influencing its environmental fate and biological uptake.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless crystals |

| Melting Point | 176.8 °C |

| Density | 1.61 g/cm³ |

| Water Solubility | 327 mg/L (at 20 °C) |

| Solubility in Acetone | 15.2 g/L (at 25 °C) |

| Solubility in Methanol | 6.26 g/L (at 25 °C) |

| Solubility in Ethyl Acetate | 2.03 g/L (at 25 °C) |

| Solubility in Xylene | 0.013 g/L (at 25 °C) |

| Log P (Octanol-Water Partition Coefficient) | 0.7 - 0.9 |

Synthesis of this compound

A common commercial synthesis of this compound involves a multi-step process. A key pathway includes the reaction of 2-chloro-5-chloromethylthiazole with 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine. This is followed by hydrolysis to yield the final this compound product.

Mode of Action: Nicotinic Acetylcholine Receptor Agonist

This compound's insecticidal activity stems from its interaction with the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. It mimics the action of the neurotransmitter acetylcholine (ACh) but is not degraded by acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh. This leads to a continuous and uncontrolled stimulation of the nAChRs, resulting in nerve impulse disruption, paralysis, and ultimately, the death of the insect.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This section details a common method for the determination of this compound content in various samples.

1. Sample Preparation (Example for Rice)

-

Extraction: Extract the sample with methanol.

-

Evaporation: Evaporate an aliquot of the methanol extract to dryness using a rotary evaporator.

-

Reconstitution: Dissolve the residue in 1 mL of 0.005 M 1-sodium octansulfonate (pH 8.3).

-

Solid Phase Extraction (SPE):

-

Condition an ENVI-CARB cartridge coupled with an HLB cartridge.

-

Load the sample onto the cartridges.

-

Wash the cartridges with 1% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 8.3).

-

Elute this compound with 3.5 mL of 70% acetonitrile in 0.005 M 1-sodium octansulfonate (pH 7).

-

-

Final Preparation: Evaporate the eluent to approximately 2.5 mL under nitrogen and reconstitute to 5 mL with 0.1% acetic acid for HPLC analysis.

2. HPLC Instrumentation and Conditions

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 (150 mm length x 4.6 mm i.d. x 5 µm particle size).

-

Mobile Phase: Acetonitrile: Water: Ortho Phosphoric acid (150:850:1).

-

Flow Rate: 1.0 ml/min.

-

Injection Volume: 5 µl.

-

Detector Wavelength: 269 nm.

3. Standard and Sample Solution Preparation

-

Standard Solution:

-

Accurately weigh approximately 100 mg of this compound analytical standard into a 100 ml volumetric flask.

-

Add 10 ml of acetonitrile and sonicate for about 10 minutes.

-

Dilute to the mark with acetonitrile.

-

Pipette 10 ml of this solution into a 50 ml volumetric flask and make up to the mark with acetonitrile.

-

-

Sample Solution:

-

Weigh a sample amount equivalent to 100 mg of this compound into a 100 ml volumetric flask.

-

Add 10 ml of acetonitrile and sonicate for about 10 minutes.

-

Dilute to the mark with acetonitrile.

-

Pipette 10 ml of this solution into a 50 ml volumetric flask and make up to the mark with acetonitrile.

-

4. Analysis Workflow

Conclusion

This compound remains a significant tool in modern agriculture for pest management. A thorough understanding of its molecular structure and chemical properties is fundamental for its effective and safe use, as well as for the development of new and improved insecticides. The detailed methodologies provided in this guide offer a foundation for researchers and scientists working with this compound.

References

Clothianidin: A Technical Guide to its Discovery, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of the neonicotinoid insecticide, clothianidin. It details the key scientific milestones, experimental methodologies, and quantitative data that have defined its journey from laboratory synthesis to widespread agricultural use and subsequent regulatory scrutiny.

Discovery and Development Timeline

This compound was developed through a collaboration between Takeda Chemical Industries and Bayer AG as a second-generation neonicotinoid insecticide.[1][2] The development of neonicotinoids arose from the need for insecticides with greater persistence and lower mammalian toxicity compared to nicotine, which has been used as a pesticide since the late 1700s.[1] The timeline below outlines the key events in the history of this compound.

-

1970s: Initial research into neonicotinoids begins, with Shell discovering nithiazine in 1978, a compound with potent insecticidal activity acting as an acetylcholine agonist.[3]

-

1991: The first major neonicotinoid, imidacloprid, is commercialized by Bayer CropScience, setting the stage for the development of related compounds.[3]

-

Late 1990s: Takeda Chemical Industries and Bayer AG develop this compound, building upon the established neonicotinoid structure.

-

1995: Full-scale development tests for this compound are initiated.

-

2001: Japan is the first country to grant registration for the use of this compound as a pesticide.

-

2003: The United States Environmental Protection Agency (EPA) grants a conditional registration for this compound.

-

2010: The EPA grants unconditional registration for this compound for use as a seed treatment on corn and canola in April.

-

2018: The European Union bans all outdoor uses of this compound, along with two other major neonicotinoids (imidacloprid and thiamethoxam), due to concerns about their impact on bee populations.

Chemical Synthesis and Properties

This compound, with the IUPAC name 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, is a colorless crystalline solid. Its synthesis involves a multi-step chemical process.

General Synthesis Protocol

The commercial production of this compound typically involves a condensation reaction followed by hydrolysis. A common method is the reaction of 2-chloro-5-chloromethylthiazole (CCT) with a substituted nitroguanidine derivative.

Step 1: Condensation Reaction

-

In a reaction vessel (e.g., a 250ml four-necked flask), a solvent such as dimethylformamide (DMF) is added.

-

Reactants, 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine and a base like potassium carbonate, are introduced into the vessel.

-

2-chloro-5-chloromethylthiazole, dissolved in the same solvent, is added dropwise while maintaining the temperature at approximately 20-25°C.

-

The reaction temperature is then raised to 40-50°C and monitored by high-performance liquid chromatography (HPLC) until the starting material is consumed.

Step 2: Intermediate Purification and Hydrolysis

-

The reaction mixture is filtered while hot.

-

A saline solution and an organic solvent (e.g., ethyl acetate) are added to the filtrate for extraction and separation.

-

The organic phase is filtered and cooled to below 0°C to induce crystallization of the intermediate product.

-

The crystallized intermediate is isolated via suction filtration.

-

The purified intermediate is then decomposed in dilute hydrochloric acid to yield the final this compound product.

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonist

This compound functions as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This mode of action is what classifies it as a neonicotinoid.

In a normal synaptic transmission, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft and binds to nAChRs on the postsynaptic neuron. This binding opens ion channels, leading to depolarization and the propagation of a nerve impulse. The enzyme acetylcholinesterase (AChE) then rapidly degrades ACh to terminate the signal.

This compound mimics the action of ACh but binds to the nAChRs with high affinity and is not readily broken down by AChE. This leads to a continuous and over-stimulation of the receptors, resulting in the persistent depolarization of the postsynaptic neuron. The consequence for the insect is hyperexcitation, followed by paralysis and eventual death. While this compound can also bind to vertebrate nAChRs, its affinity for insect receptors is significantly higher, providing a degree of selective toxicity.

Toxicological Profile

The toxicological database for this compound is extensive, covering mammals, birds, aquatic organisms, and non-target terrestrial invertebrates. Toxicity varies significantly depending on the species and the duration of exposure (acute vs. chronic).

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound across various non-target organisms.

Table 1: Aquatic Invertebrate Acute Toxicity (48-hour LC₅₀)

| Species | Common Name | LC₅₀ (µg/L) | Reference |

|---|---|---|---|

| Chironomus dilutus | Midge | 7.64 - 8.82 | |

| Various species | Aquatic Macroinvertebrates | 2 - 1200 |

| Daphnia magna | Water Flea | >100,000 | |

LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.

Table 2: Soil Invertebrate Toxicity

| Species | Common Name | Endpoint (Duration) | Value (mg/kg dry soil) | Reference |

|---|---|---|---|---|

| Folsomia candida | Springtail | IC₅₀ (28-day) | 0.069 |

| Eisenia andrei | Earthworm | IC₅₀ (56-day) | 0.26 | |

IC₅₀ (Inhibitory Concentration, 50%) is the concentration of a substance that causes a 50% inhibition of a given biological function, such as reproduction.

Table 3: Avian and Mammalian Acute Oral Toxicity

| Species | Common Name | LD₅₀ (mg/kg body weight) | Toxicity Category | Reference |

|---|---|---|---|---|

| Colinus virginianus | Bobwhite Quail | >2000 | Practically Non-toxic |

| Rattus norvegicus | Rat | 389 - 465 | Moderately Toxic | |

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animals.

Experimental Protocol: Aquatic Invertebrate Acute Toxicity (LC₅₀)

The determination of the 48-hour lethal concentration (LC₅₀) for aquatic invertebrates is a standard ecotoxicological test. The following protocol is a generalized representation based on published studies.

-

Test Organism Acclimation: Healthy, laboratory-reared invertebrates (e.g., Chironomus dilutus) are acclimated to test conditions (temperature, light cycle, water quality) for a specified period before the test.

-

Preparation of Test Solutions: A stock solution of this compound is prepared using a commercial formulation or technical grade material dissolved in an appropriate solvent and then in dilution water (e.g., UV-sterilized, filtered well water). A series of nominal test concentrations are prepared by serial dilution of the stock solution. A control group with only dilution water is also prepared.

-

Test Procedure:

-

Test chambers (e.g., glass beakers) are filled with the prepared test solutions.

-

A specific number of test organisms are randomly assigned to each replicate of each concentration and the control.

-

The test is conducted for 48 hours under controlled conditions (e.g., 14:10-h light:dark cycle). Organisms are typically not fed during the test.

-

-

Data Collection and Analysis:

-

Mortality is assessed at regular intervals (e.g., 24 and 48 hours). Lack of movement upon gentle prodding is the typical endpoint for mortality.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

The LC₅₀ value and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

-

Environmental Fate and Persistence

This compound is characterized by its persistence and mobility in the environment. These properties are crucial for its efficacy as a systemic insecticide but also raise environmental concerns.

Environmental Fate Parameters

Table 4: Key Environmental Fate Properties of this compound

| Property | Value | Implication | Reference |

|---|---|---|---|

| Soil Half-life (t₁/₂) | 15 - 95 days | Moderate to High Persistence | |

| Water Solubility (20°C) | 327 mg/L | Mobile in soil, potential for runoff |

| Hydrolysis | Stable | Not readily degraded by water | |

Experimental Protocol: Soil Dissipation Field Study

Field studies are conducted to determine the dissipation rate of a pesticide under realistic environmental conditions, often following OECD Test Guideline 307.

-

Site Selection and Plot Design: A suitable agricultural field site is selected. Test plots are established with appropriate dimensions and buffer zones.

-

Application: this compound is applied to the soil at a known rate, mimicking agricultural practice (e.g., soil drenching at 125 and 250 g a.i. ha⁻¹).

-

Soil Sampling: Soil cores are collected from each plot at predetermined intervals after application (e.g., 0, 1, 3, 7, 15, 30, 60, 90 days). Samples are typically taken from the top 15 cm of soil.

-

Residue Analysis:

-

This compound residues are extracted from the soil samples using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

The concentration of this compound in the extracts is quantified using analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: The dissipation of this compound over time is plotted, and the time for 50% of the initial concentration to dissipate (DT₅₀ or half-life) is calculated using appropriate kinetic models.

Conclusion

The development of this compound represents a significant step in the evolution of insecticides, offering high efficacy against a broad spectrum of pests through its systemic action and specific mode of action on the insect nervous system. However, its environmental persistence and high toxicity to non-target organisms, particularly pollinators and certain aquatic invertebrates, have led to increased regulatory restrictions and a continuing debate on its risk-benefit profile in modern agriculture. The data and methodologies presented in this guide provide a technical foundation for understanding the key scientific aspects that have shaped the history and current status of this compound.

References

A Technical Guide to the Systemic Action of Clothianidin in Plants

Abstract: This document provides a comprehensive technical overview of clothianidin, a prominent neonicotinoid insecticide, focusing on its function as a systemic agent in plants. This compound offers broad-spectrum control of sucking and chewing insects by acting as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR). Its systemic nature, characterized by efficient uptake by roots and translocation throughout the plant, ensures protection of both existing and new growth. This guide details its molecular mechanism of action, the dynamics of its uptake and distribution, its metabolic fate within plant tissues, and key experimental protocols for its study. Quantitative data are summarized in tabular form, and critical pathways and workflows are visualized using diagrams to provide a thorough resource for researchers and professionals in crop protection and related fields.

Introduction

This compound, with the IUPAC name (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, is a second-generation neonicotinoid insecticide.[1][2] Neonicotinoids are a class of insecticides chemically similar to nicotine that target the central nervous system of insects.[2] Developed by Takeda Chemical Industries and Bayer AG, this compound is distinguished by its high efficacy, systemic properties, and long residual activity.[1][2] It is applied to plants via seed treatments, soil drenches, or foliar sprays to control a wide range of agricultural pests. Its systemic action allows the active ingredient to be absorbed and distributed throughout the plant's vascular system, providing comprehensive and lasting protection from insect predation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₈ClN₅O₂S | |

| Molar Mass | 249.67 g·mol⁻¹ | |

| Appearance | Colorless crystals | |

| Water Solubility | 327 mg/L (at 20 °C) | |

| log P (Octanol-water partition coefficient) | 0.732 | |

| Soil Adsorption Coefficient (Koc) | ~60 (Estimated) |

| Vapor Pressure | 1.3 × 10⁻¹⁰ Pa (at 25°C) | |

Mechanism of Action at the Molecular Level

This compound's insecticidal activity stems from its role as a potent agonist of nicotinic acetylcholine receptors (nAChRs) located in the insect's central nervous system.

-

Binding to nAChR: Unlike the natural neurotransmitter acetylcholine (ACh), which binds reversibly to nAChRs to open ion channels and propagate a nerve impulse, this compound binds with high affinity and is not easily removed.

-

Receptor Overstimulation: This persistent binding locks the ion channel in an open state, leading to an uncontrolled influx of sodium ions and continuous nerve stimulation.

-

Paralysis and Death: The resulting hyperexcitation of the nervous system leads to involuntary muscle contractions, tremors, paralysis, and ultimately the death of the insect.

Studies have demonstrated that this compound can act as a "super agonist," evoking a maximal response from insect nAChRs that is significantly greater than that induced by acetylcholine itself. This potent activity contributes to its high efficacy at low application rates. Neonicotinoids like this compound exhibit selective toxicity, binding much more strongly to insect nAChRs than to their mammalian counterparts.

Caption: Figure 1: Agonistic Action of this compound at the Insect nAChR.

Systemic Properties: Uptake, Translocation, and Distribution

A key feature of this compound is its systemic nature, which allows it to be transported from the point of application to other parts of the plant. This is crucial for protecting new growth and parts of the plant that are difficult to reach with foliar sprays.

-

Uptake: When applied as a seed treatment or soil drench, this compound is readily absorbed by the plant's root system. Its moderate water solubility facilitates its movement from the soil into the roots.

-

Translocation: Following uptake, this compound is transported acropetally (upwards) throughout the plant, primarily via the xylem, the water-conducting tissue. This process distributes the insecticide to the stem, leaves, and new growth.

-

Distribution: The systemic distribution ensures that insects feeding on various plant parts, including sap-sucking insects, will ingest a lethal dose of the insecticide.

Studies have quantified the translocation efficiency, showing that a relatively small percentage of the initial amount applied to a seed is taken up by the plant, and its concentration within the plant tissues decreases over time.

Table 2: this compound Residues in Soil and Plant Tissues After Seed Treatment

| Crop | Matrix | Finding | Key Observation | Reference |

|---|---|---|---|---|

| Maize | Plant Tissues | Max. 1.34% of initial seed treatment recovered | Concentration follows an exponential decay, decreasing rapidly in the first 20 days. | |

| Maize | Root Tissue | Max. 0.26% of initial seed treatment recovered | Neonicotinoids were present in root tissues up to 34 days post-planting. | |

| Corn (2-11 years of use) | Soil | Average concentration: 7.0 ng/g | Residues reached a plateau after 4+ years, indicating no significant accumulation. | |

| Corn | Soil | ~10% of total residues were water-extractable | Limited bioavailability of soil residues for plant uptake. | |

| Canola (2-4 years of use) | Soil | Average concentration: 5.7 ng/g | Soil concentrations were not correlated with the number of years of use. | |

| Canola | Soil | ~6% of total residues were water-extractable | Low bioavailability of soil residues. |

| Canola | Nectar | Average concentration: 0.6 ng/g | Nectar concentrations were not correlated to use history or soil concentrations. | |

Caption: Figure 2: Systemic Uptake and Translocation Pathway.

Metabolism of this compound in Planta

Once inside the plant, this compound is subject to metabolic processes. However, studies show that the unaltered parent compound is often the major residue component found in crops at harvest. The metabolic pathways are generally consistent across different plant species and are similar to those observed in mammals. The primary metabolic transformations involve:

-

N-demethylation: The removal of a methyl group from the this compound molecule to produce N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG).

-

Hydrolysis: The breakdown of the nitroimino moiety to form N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea (TZMU).

-

Other Pathways: Further degradation can lead to the formation of N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine (TMG) and the subsequent cleavage of a C-N bond.

It is also important to note that the insecticide thiamethoxam is rapidly metabolized into this compound within plants, meaning that the application of thiamethoxam also results in the presence of this compound and its metabolites.

Table 3: Major Metabolites of this compound in Plants

| Metabolite Abbreviation | Chemical Name | Metabolic Pathway | Reference |

|---|---|---|---|

| TZNG | N-(2-chlorothiazol-5-yl-methyl)-N'-nitroguanidine | N-demethylation | |

| TZMU | N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea | Hydrolysis | |

| TMG | N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine | Denitrification |

| MNG | N-methyl-N'-nitroguanidine | Cleavage of C-N bond | |

Caption: Figure 3: Primary Metabolic Pathways of this compound in Plants.

Key Experimental Protocols

The study of this compound's systemic action relies on precise analytical and biological methodologies. Below are summaries of key protocols cited in the literature.

Protocol for Quantification of this compound Residues in Plant Tissues

This protocol is essential for determining the concentration of this compound and its metabolites in various plant matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and highly sensitive method.

-

Sample Preparation: Plant tissue (e.g., leaves, stems, roots) is collected, weighed, and homogenized, often after being frozen in liquid nitrogen.

-

Extraction: The homogenized sample is extracted using an organic solvent, typically methanol or an acetonitrile-based solution as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Cleanup: The crude extract is purified to remove interfering matrix components. Solid-Phase Extraction (SPE) with a suitable sorbent is a frequently used cleanup technique.

-

Analysis: The cleaned extract is concentrated and injected into an HPLC-MS/MS system. The compounds are separated by the HPLC column and then detected and quantified by the mass spectrometer, which provides high selectivity and sensitivity.

-

Quantification: Concentrations are determined by comparing the response of the analyte in the sample to that of a standard curve, often prepared in a blank matrix to account for matrix effects.

Table 4: Example Analytical Parameters for this compound Quantification in Sugarcane via UHPLC

| Parameter | Value | Reference |

|---|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) | |

| Detector | Photodiode Array (PDA) Detector | |

| Limit of Detection (LOD) | 0.003 µg/g (ppm) | |

| Limit of Quantitation (LOQ) | 0.01 µg/g (ppm) | |

| Linearity (R²) | 0.991 |

| Recovery Range | 80% to 120% | |

Caption: Figure 4: Experimental Workflow for Residue Analysis.

Protocol for Assessing Systemic Translocation using Radiolabeling

Tracer studies using radiolabeled insecticides are the gold standard for accurately determining uptake and translocation dynamics.

-

Synthesis: this compound is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C), at a specific position in the molecule.

-

Application: Seeds are treated with a known quantity and specific activity of the [¹⁴C]this compound.

-

Cultivation: Plants are grown under controlled conditions (greenhouse or field) in soil or hydroponics.

-

Harvesting: At various growth stages (e.g., V1, V2), whole plants are harvested and dissected into different parts (roots, stem, cotyledons, leaves).

-

Analysis: The amount of radioactivity in each plant part is quantified using techniques like liquid scintillation counting or quantitative autoradiography. This allows for the precise determination of the percentage of the applied dose that has been translocated to each tissue.

Protocol for nAChR Binding and Activation Assay

To study the molecular mechanism of action, electrophysiology techniques are employed to measure the response of nAChRs to this compound.

-

Receptor Expression: Insect nAChR subunits are expressed in a model system, such as Xenopus laevis oocytes.

-

Electrophysiology: A two-electrode voltage-clamp technique is used to hold the oocyte membrane at a specific potential.

-

Compound Application: Solutions containing varying concentrations of this compound, acetylcholine, or other agonists/antagonists are perfused over the oocyte.

-

Data Recording: The electrical current flowing across the oocyte membrane is recorded. The magnitude of this current is directly proportional to the number of nAChR channels opened by the applied compound.

-

Analysis: Dose-response curves are generated to determine key parameters like the EC₅₀ (half-maximal effective concentration) and the maximum current response, allowing for a quantitative comparison of the potency and efficacy of different compounds.

Conclusion

This compound's role as a systemic insecticide is defined by its potent agonistic action on insect nAChRs and its efficient absorption and translocation within plants. This combination provides comprehensive, long-lasting protection against a broad spectrum of economically important pests. A thorough understanding of its uptake dynamics, metabolic pathways, and the precise analytical methods required for its detection is critical for its effective and responsible use in modern agriculture. The methodologies and data presented in this guide offer a technical foundation for researchers and professionals working to optimize pest management strategies and develop next-generation crop protection solutions.

References

Transgenerational Effects of Clothianidin Exposure in Mice: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clothianidin, a widely used neonicotinoid insecticide, has been shown to elicit transgenerational effects in mice following developmental exposure. This technical guide synthesizes key findings from peer-reviewed studies, focusing on the heritable changes observed in behavior, reproductive health, and underlying molecular pathways across multiple generations. F0 maternal exposure to this compound during gestation and lactation at doses considered to have no adverse effects (NOAEL) can induce significant alterations in the F1, F2, and even F3 generations. These changes include altered locomotor activity, increased anxiety-like behaviors, and impacts on reproductive parameters. The evidence points towards epigenetic modifications as a potential mechanism for the transgenerational inheritance of these phenotypes. This document provides a comprehensive overview of the experimental data, detailed methodologies, and visual representations of the implicated biological pathways to support further research and risk assessment.

Introduction

Neonicotinoid pesticides are a class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to neurotoxicity in insects.[1] While designed to be more selective for insect nAChRs, concerns are growing about their potential adverse effects on non-target species, including mammals.[1] this compound can be transferred from mother to offspring during gestation and lactation.[2] Studies have demonstrated that developmental exposure to this compound can have lasting consequences, with some effects being passed down to subsequent generations that were not directly exposed.[2][3] This phenomenon of transgenerational inheritance, likely mediated by epigenetic mechanisms, carries significant implications for developmental toxicology and environmental health. This whitepaper will provide an in-depth examination of the scientific evidence for the transgenerational effects of this compound exposure in murine models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the transgenerational effects of this compound exposure in mice.

Table 1: Transgenerational Effects on Body Weight and Neurobehavior

| Generation | Parameter | Observation | Dosage | Exposure Period (F0) | Reference |

| F1 | Birth Weight | Lower birth weight. | NOAEL | Gestation and Lactation | |

| Locomotor Activity | Decreased locomotor activity. | NOAEL | Gestation and Lactation | ||

| Anxiety-Like Behavior | Increased anxiety-like behavior. | NOAEL | Gestation and Lactation | ||

| F2 | Body Weight | Affected body weight. | NOAEL | Gestation and Lactation | |

| Locomotor Activity | Decreasing trend in locomotor activity. | NOAEL | Gestation and Lactation | ||

| Anxiety-Like Behavior | Increasing trend in anxiety-like behavior. | NOAEL | Gestation and Lactation | ||

| F3 | Locomotor Activity | Increasing trend in locomotor activity. | NOAEL | Gestation and Lactation |

Table 2: Reproductive and Developmental Effects in F1 Generation

| Parameter | Observation | Dosage | Exposure Period (F0) | Reference |

| Germ Cells (Male) | Reduction in the number of germ cells in juvenile males. | ~NOAEL (50 mg/kg/day) | Gestation and early postnatal | |

| Ovarian Morphology (Female) | Morphological changes in the ovaries of 3-week-old offspring. | NOAEL | Gestation and Lactation | |

| Steroidogenesis (Female) | Activation of genes in the steroid hormone biosynthesis pathway in 3-week-old offspring. | NOAEL | Gestation and Lactation | |

| Hormone Levels (Female) | Decreased 17OH-progesterone and corticosterone levels in 10-week-old offspring. | NOAEL | Gestation and Lactation | |

| Maternal Behavior | Increased rates of infanticide and severe neglect. | NOAEL | Gestation and Lactation |

Experimental Protocols

This section details the methodologies employed in key studies to assess the transgenerational effects of this compound.

Animal Model and this compound Administration

-

Animal Model: C57BL/6 mice are commonly used.

-

Exposure Groups: Typically, a control group receiving a vehicle and one or more experimental groups receiving this compound are established.

-

Dosage: A key dosage used in transgenerational studies is the No-Observed-Adverse-Effect Level (NOAEL), which for mice is approximately 47.2 mg/kg/day to 65 mg/kg/day depending on the strain and study.

-

Route and Period of Exposure: F0 female mice are exposed to this compound, often mixed in their diet or drinking water, throughout the gestation and lactation periods. The offspring (F1 generation) are then raised, and subsequent generations (F2, F3) are produced without any further direct exposure to this compound.

Behavioral Assessments

The OFT is used to assess locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 60 x 60 x 30 cm) with the floor divided into a central and a peripheral zone.

-

Procedure: A mouse is placed in a corner of the arena and allowed to explore freely for a set duration (e.g., 10 minutes).

-

Parameters Measured:

-

Total distance traveled: An indicator of locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.

-

The EPM is another widely used test for anxiety-like behavior.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: A mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a set time (e.g., 5 minutes).

-

Parameters Measured:

-

Time spent in the open arms: More time in the open arms is indicative of lower anxiety.

-

Number of entries into the open and closed arms: Provides additional data on activity and anxiety levels.

-

Reproductive Toxicity Assessment

-

Germ Cell Counting: Testes of male offspring are collected at a specific age (e.g., postnatal day 14), fixed, and sectioned. Germ cells within the seminiferous tubules are then counted using microscopy and appropriate staining techniques.

-

Ovarian Histology: Ovaries of female offspring are collected, weighed, and processed for histological examination to assess follicular development and identify any morphological abnormalities.

-

Hormone Level Analysis: Blood samples are collected to measure the concentrations of reproductive hormones such as progesterone and corticosterone using techniques like enzyme-linked immunosorbent assay (ELISA).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow for studying transgenerational effects and the putative signaling pathways involved in this compound-induced toxicity.

Discussion and Future Directions

The available evidence strongly suggests that developmental exposure to this compound can lead to transgenerational effects in mice, primarily manifesting as neurobehavioral and reproductive alterations. The persistence of these effects across multiple generations points towards epigenetic mechanisms, such as DNA methylation or histone modifications, in the germline being a key driver of this inheritance.

Future research should focus on elucidating the precise molecular pathways that are disrupted by this compound and how these changes are maintained and transmitted across generations. Advanced techniques such as whole-genome bisulfite sequencing and chromatin immunoprecipitation sequencing (ChIP-seq) could be employed to identify specific epigenetic marks that are altered in the germ cells of exposed animals and their descendants. Furthermore, a deeper understanding of the signaling cascades downstream of nAChR activation and oxidative stress is needed to fully map the adverse outcome pathway of this compound's transgenerational toxicity.

Conclusion

References

- 1. The combined effect of this compound and environmental stress on the behavioral and reproductive function in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transgenerational effects of developmental neurotoxicity induced by exposure to a no-observed-adverse-effect level (NOAEL) of neonicotinoid pesticide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transgenerational effects of developmental neurotoxicity induced by exposure to a no-observed-adverse-effect level (NOAEL) of neonicotinoid pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Clothianidin Neurotoxicity in Vertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clothianidin, a second-generation neonicotinoid insecticide, is widely utilized in agriculture to control a broad spectrum of sucking and chewing insects.[1][2] Its mode of action involves agonizing nicotinic acetylcholine receptors (nAChRs), leading to sustained neuronal excitation and, ultimately, insect paralysis and death.[1][2][3] While designed for selective toxicity towards insects due to a higher binding affinity for their nAChRs, a growing body of evidence indicates that this compound is not without neurotoxic effects in vertebrates. Concerns are particularly focused on its impact during critical developmental periods, where exposure has been linked to lasting neurobehavioral and cellular alterations. This technical guide provides a comprehensive overview of the foundational research into this compound's neurotoxicity in vertebrate models, detailing its mechanisms of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

The primary mechanism of this compound's neurotoxicity is its action as an agonist on nAChRs, the receptors for the endogenous neurotransmitter acetylcholine. Neonicotinoids interfere with neural transmission in the central nervous system by binding to these receptors on the postsynaptic neuron, acting as "false neurotransmitters." This leads to continuous receptor activation and symptoms of neurotoxicity.

While this compound has a significantly higher affinity for insect nAChRs compared to their mammalian counterparts, it is not entirely selective. Research has demonstrated that this compound can interact with and activate several vertebrate nAChR subtypes, leading to a cascade of neurotoxic events.

Key Vertebrate Receptor Interactions:

-

α4β2 and α7 nAChRs: this compound acts as a weak agonist on human neuronal α4β2 nAChRs. Studies in rats have shown that its stimulatory effect on dopamine release in the striatum is dependent on the activation of both α4β2 nAChRs on dopaminergic terminals and α7 nAChRs on glutamatergic terminals. In some contexts, this compound has been described as a "super agonist," inducing a greater maximum response at nAChRs than acetylcholine itself.

-

Muscarinic Acetylcholine Receptors (mAChRs): Beyond its effects on nAChRs, this compound-induced dopamine release in the rat striatum also appears to involve the activation of muscarinic receptors.

-

Neuronal Hyperactivation: Exposure to this compound at a no-observed-adverse-effect-level (NOAEL) in mice has been shown to cause a sustained influx of Ca2+ in neurons of the primary somatosensory cortex, indicating neuronal hyperactivation. This overactivation of pyramidal cells may be a key mechanism inducing anxiety-like behaviors.

References

- 1. A review of the direct and indirect effects of neonicotinoids and fipronil on vertebrate wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: CGA 322704) [sitem.herts.ac.uk]

- 3. Elucidation of the neurological effects of this compound exposure at the no-observed-adverse-effect level (NOAEL) using two-photon microscopy in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

Persistence of Clothianidin in Soil and Water: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of initial studies on the persistence of the neonicotinoid insecticide clothianidin in soil and water environments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the experimental methodologies and key findings in this area. This document summarizes quantitative data from various studies, outlines common experimental protocols, and visualizes the workflows and degradation pathways involved.

Introduction to this compound and its Environmental Fate

This compound is a systemic insecticide widely used for controlling sucking and chewing insects on a variety of crops.[1] Its mode of action involves acting as an agonist at the nicotinic acetylcholine receptor, leading to the overstimulation of the insect's central nervous system.[1] Due to its widespread use, understanding its environmental persistence is crucial for assessing its potential long-term impacts. This compound is known for its relatively high persistence in soil and its potential for leaching into groundwater, making its behavior in these environmental compartments a significant area of study.[2] It is a systemic insecticide that can be applied to soil, foliage, or as a seed treatment.[3]

Quantitative Data on this compound Persistence

The persistence of this compound in soil and water is typically quantified by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental conditions.

Persistence in Soil

This compound's persistence in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.[4]

| Soil Condition | Half-Life (DT50) in Days | Reference |

| Aerobic Soil (Laboratory) | 148 - 1155 | |

| Field Conditions (General) | 148 - 6931 | |

| Sugarcane Field Soil (Soil Drench) | 15.18 | |

| Tomato Field Soil (Beijing) | 12.7 | |

| Tomato Field Soil (Shandong) | 12.6 | |

| Cabbage Field Soil (Single Dose) | 17.2 | |

| Cabbage Field Soil (Double Dose) | 17.4 | |

| Submerged Conditions | 103.7 - 107.5 | |

| Field-Capacity Conditions | 158.4 - 215.0 | |

| Dry Conditions | 250.8 - 334.4 | |

| Soil with Farmyard Manure | 130.8 - 150.5 | |

| Sterilized Soil | 342.0 - 376.2 |

Persistence in Water

In aquatic environments, the persistence of this compound is primarily affected by photolysis (degradation by sunlight), pH, and microbial activity. It is generally stable to hydrolysis at typical environmental pH levels.

| Water Condition | Half-Life (DT50) | Reference |

| Aqueous Photolysis (Laboratory, <1 day) | < 24 hours | |

| Anaerobic Aquatic Conditions | 27 days | |

| River Water (with sunlight) | 25.1 - 27.7 hours | |

| Aqueous Solution (pH 4.0) | 430 days | |

| Aqueous Solution (pH 9.2) | 273.6 days | |

| Bi-distilled Water (Photolysis) | 173.3 minutes |

Experimental Protocols

The following sections outline generalized experimental protocols for studying this compound persistence in soil and water, based on methodologies reported in the scientific literature.

Soil Persistence Study Protocol (Field)

This protocol describes a typical field study to evaluate the dissipation of this compound in an agricultural setting.

-

Site Selection and Plot Design:

-

Select a field with a known history of crop cultivation and no recent neonicotinoid application.

-

Establish replicate plots for each treatment and a control group. A common plot size is 5 x 10 meters.

-

Isolate plots to prevent cross-contamination from surface runoff.

-

-

Application of this compound:

-

Apply this compound at a known rate, for example, as a soil drench at dosages of 125 and 250 g a.i. ha-1.

-

Ensure uniform application across the treated plots.

-

-

Soil Sampling:

-

Collect initial soil samples immediately after application (Day 0).

-

Subsequent samples are typically collected at intervals such as 1, 3, 7, 15, 30, 60, and 90 days post-application.

-

From each plot, collect multiple soil cores (e.g., 0-15 cm depth) and composite them to form a single representative sample per plot.

-

-

Sample Preparation and Extraction (QuEChERS Method):

-

Air-dry the soil samples, remove debris, and sieve through a 2 mm mesh.

-

Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

-

Add a specific volume of water and an extraction solvent (e.g., acetonitrile).

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Shake vigorously and then centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

Cleanup is typically performed using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like primary secondary amine (PSA) and C18 to remove interfering substances.

-

Centrifuge again and filter the supernatant for analysis.

-

-

Analytical Quantification:

-

Analyze the final extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

The instrument parameters, such as the mobile phase composition, column type, and mass spectrometer settings, are optimized for this compound detection.

-

Water Persistence Study Protocol (Laboratory)

This protocol outlines a laboratory-based study to assess the degradation of this compound in water under controlled conditions.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare aqueous solutions of this compound at a specific concentration (e.g., 10 mg/L) in different water matrices such as bi-distilled water, or buffered solutions at different pH values (e.g., pH 4, 7, and 9).

-

-

Incubation Conditions:

-

For photolysis studies, expose the solutions to a light source that simulates sunlight (e.g., a xenon lamp) with a defined intensity (e.g., 750 W/m²). Maintain a constant temperature.

-

For hydrolysis and biodegradation studies, incubate the solutions in the dark at a constant temperature (e.g., 25°C) to exclude light-induced degradation.

-

For biodegradation, natural water sources (e.g., river water) can be used, or specific microorganisms can be introduced.

-

-

Sampling:

-

Collect aliquots of the test solutions at predetermined time intervals. The frequency of sampling will depend on the expected degradation rate.

-

-

Sample Preparation and Analysis:

-

Samples may require minimal preparation, such as filtration, before analysis.

-

Quantify the concentration of this compound in the samples using High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector, or HPLC-MS/MS for higher sensitivity and selectivity.

-

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for this compound persistence studies and a simplified degradation pathway.

References

exploratory research on clothianidin's effect on non-target aquatic invertebrates

An in-depth exploration of the ecotoxicological effects, experimental evaluation, and molecular mechanisms of the neonicotinoid insecticide clothianidin on vulnerable aquatic invertebrate populations.

Executive Summary

This compound, a systemic neonicotinoid insecticide, is widely used in agriculture to protect crops from piercing-sucking insects.[1] Its high water solubility and persistence in soil contribute to its transport into aquatic ecosystems through runoff and leaching, posing a significant threat to non-target aquatic organisms.[2][3][4] This technical guide provides a comprehensive overview of the current research on the effects of this compound on non-target aquatic invertebrates. It synthesizes quantitative toxicity data, details common experimental protocols for assessing its impact, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a critical resource for researchers, environmental scientists, and professionals in drug and pesticide development to inform future studies and risk assessments.

Quantitative Ecotoxicity Data

The toxicity of this compound to aquatic invertebrates varies significantly across different species. Generally, aquatic insects are more sensitive to neonicotinoids than other aquatic organisms like mollusks and crustaceans.[5] The following tables summarize the lethal (LC50) and sublethal (EC50) concentrations of this compound for various non-target aquatic invertebrates as reported in the scientific literature.

Table 2.1: Acute Lethal Concentration (LC50) of this compound for Aquatic Invertebrates

| Species | Order | Family | Exposure Duration (hours) | LC50 (µg/L) | Reference |

| Graphoderus fascicollis | Coleoptera | Dytiscidae | 48 | 2 | |

| Chironomus dilutus | Diptera | Chironomidae | 96 | 7.64 - 8.82 | |

| Chironomus dilutus | Diptera | Chironomidae | 240 (10-day) | 3.46 - 3.54 | |

| Deleatidium spp. | Ephemeroptera | Leptophlebiidae | 672 (28-day) | 1.36 | |

| Various Species | - | - | 48 | 2 - 1200 |

Table 2.2: Sublethal and Other Effect Concentrations of this compound

| Species | Endpoint | Exposure Duration | Effect Concentration (µg/L) | Reference |

| Chironomus dilutus | 10-day IC25 (Inhibition Concentration for 25% of the population) | 240 hours | 1.86 - 1.93 | |

| Belostoma flumineum | Reduced feeding rate | - | 100 | |

| Orconectes propinquus | Reduced responsiveness to stimulus | - | 50 |

Experimental Protocols

Standardized experimental protocols are crucial for accurately assessing the ecotoxicological effects of this compound on aquatic invertebrates. The following sections detail the methodologies for acute toxicity testing, chronic toxicity testing, and sublethal behavioral assays.

Acute Toxicity Testing (LC50 Determination)

This protocol is designed to determine the concentration of this compound that is lethal to 50% of a test population over a short period.

-

Test Organisms: Select a representative aquatic invertebrate species (e.g., Chironomus dilutus, Daphnia magna). Acclimate the organisms to laboratory conditions for a specified period.

-

Test Substance: Prepare a stock solution of technical-grade this compound in a suitable solvent. A commercial formulation may also be used, but it is important to note that inert ingredients could influence the results.

-

Test Concentrations: Conduct a range-finding test to determine the approximate lethal concentration. Based on these results, prepare a series of definitive test concentrations (e.g., 1, 2, 5, 10, 25, and 50 µg/L) and a negative control (no this compound).

-

Experimental Setup: Use replicate glass beakers (e.g., four per concentration) containing a known volume of test solution and a substrate for the organisms (e.g., clean sand for Chironomus). Randomly arrange the beakers.

-

Exposure: Introduce a set number of organisms (e.g., 12) into each beaker. Maintain the test under controlled conditions of temperature (e.g., 23°C) and photoperiod (e.g., 16h light: 8h dark).

-

Observation and Data Collection: Monitor the test organisms for mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.

Chronic Toxicity Testing (Sublethal Effects)

Chronic toxicity tests evaluate the long-term effects of this compound on survival, growth, and reproduction.

-

Test System: Utilize a flow-through or static-renewal system to maintain constant exposure concentrations over an extended period (e.g., 10 to 28 days).

-

Test Concentrations: Select a range of sublethal concentrations based on acute toxicity data and environmentally relevant concentrations.

-

Endpoints: Measure multiple endpoints throughout the experiment, including:

-

Survival: Daily or weekly mortality counts.

-

Growth: Measure changes in length and weight.

-

Reproduction: For species like Daphnia, count the number of offspring produced.

-

Development: Observe molting frequency and emergence success.

-

-

Data Analysis: Employ statistical tests (e.g., ANOVA) to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC). Calculate the Inhibition Concentration (e.g., IC25) for relevant endpoints.

Sublethal Behavioral Assays

Behavioral changes can occur at concentrations well below the LC50 and can have significant ecological consequences.

-

Feeding Rate: Expose predatory invertebrates (e.g., Belostoma flumineum) to various sublethal concentrations of this compound. After a set exposure period, introduce a known number of prey organisms and quantify the consumption rate over time.

-

Locomotor Activity: Use automated tracking systems or manual observation to measure changes in movement patterns, such as swimming speed, distance traveled, and time spent active, for organisms exposed to different this compound concentrations.

-

Stimulus Response: For crustaceans like crayfish (Orconectes propinquus), assess their responsiveness to a standardized stimulus (e.g., a gentle prod) after exposure to this compound.

Visualizing Experimental and Logical Frameworks

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for aquatic invertebrate toxicity testing and the trophic cascade effect of this compound.

Caption: A generalized workflow for aquatic invertebrate toxicity testing.

Caption: Trophic cascade resulting from this compound exposure in an aquatic community.

Mode of Action and Signaling Pathway

This compound, like other neonicotinoids, acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by the enzyme acetylcholinesterase (AChE). This leads to a continuous and irreversible stimulation of the nAChRs, causing over-excitation of the nerve cells, which results in paralysis and ultimately death of the insect. The selective toxicity of this compound to insects over vertebrates is largely due to differences in the structure and binding affinity of the nAChR subtypes.

Caption: Simplified signaling pathway of this compound at the insect nicotinic acetylcholine receptor.

Conclusion and Future Directions

The evidence overwhelmingly indicates that this compound is highly toxic to a wide range of non-target aquatic invertebrates, with lethal and sublethal effects observed at environmentally relevant concentrations. The disruption of invertebrate populations can lead to cascading effects throughout the aquatic food web. Future research should focus on long-term, community-level studies in natural settings to better understand the ecosystem-wide impacts of chronic this compound exposure. Additionally, further investigation into the synergistic effects of this compound with other environmental stressors, such as rising temperatures and other pollutants, is critical for a comprehensive risk assessment. The development of more selective and less persistent pesticides remains a key priority for mitigating the unintended consequences of agricultural practices on aquatic ecosystems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound on aquatic communities: Evaluating the impacts of lethal and sublethal exposure to neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effects of this compound on aquatic communities: Evaluating the impacts of lethal and sublethal exposure to neonicotinoids | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Quantification of Clothianidin in Agricultural Samples by HPLC-UV

Introduction Clothianidin is a systemic neonicotinoid insecticide widely used to control a variety of pests in agriculture on crops such as fruits, vegetables, cereals, and sugar cane.[1] As a member of the neonicotinoid class, it acts as an agonist on the nicotinic acetylcholine receptors in the central nervous system of insects.[1] Due to its persistence and potential impact on non-target organisms, it is crucial to monitor its residue levels in agricultural and environmental samples. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound in diverse agricultural matrices, including soil, plant tissues, and water.

Principle The method is based on the separation and quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). Samples are first subjected to an extraction and clean-up procedure to isolate the analyte from matrix interferences. The prepared sample extract is then injected into the HPLC system. This compound is separated from other components on a C18 analytical column using an isocratic or gradient mobile phase, typically composed of acetonitrile and water.[2][3] The separated analyte is detected by a UV detector at a specific wavelength, commonly between 254 nm and 270 nm.[4] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a calibration curve generated using external standards.

Experimental Protocols

1. Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photo Diode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance (0.1 mg sensitivity).

-

Ultrasonic bath.

-

Centrifuge.

-

Rotary evaporator or nitrogen evaporator.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, HLB, ENVI-CARB).

-

Homogenizer/blender.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

-

-

Reagents:

-

This compound analytical standard (certified purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Type 1).

-

Phosphoric acid (analytical grade).

-

Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄) (analytical grade, activated).

-

Formic acid.

-

1-sodium octansulfonate.

-

2. Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Use an ultrasonic bath to ensure complete dissolution. This solution should be stored at -20°C.

-

Intermediate Standard Solution (e.g., 100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by serial dilution of the intermediate standard solution with the mobile phase or acetonitrile. Store working standards at 4°C.